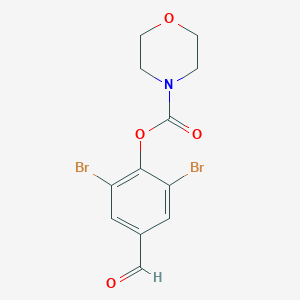![molecular formula C28H17F6N3OS B395061 N-[3,5-bis(trifluoromethyl)phenyl]-2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B395061.png)
N-[3,5-bis(trifluoromethyl)phenyl]-2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3,5-bis(trifluoromethyl)phenyl]-2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetamide is a complex organic compound characterized by its unique structure, which includes trifluoromethyl groups, a cyano group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate precursors.
Introduction of the cyano group: This step may involve nucleophilic substitution reactions.
Attachment of the trifluoromethyl groups: This is usually done through electrophilic aromatic substitution.
Formation of the final acetamide structure: This involves coupling the intermediate compounds under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control, and employing purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-bis(trifluoromethyl)phenyl]-2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially forming oxides or other derivatives.
Reduction: This can lead to the removal of oxygen or the addition of hydrogen, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[3,5-bis(trifluoromethyl)phenyl]-2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: It can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which N-[3,5-bis(trifluoromethyl)phenyl]-2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetamide exerts its effects involves its interaction with molecular targets. These interactions can influence various pathways, such as:
Enzyme inhibition: The compound may bind to active sites of enzymes, preventing their normal function.
Receptor modulation: It can interact with cellular receptors, altering signal transduction pathways.
Gene expression: The compound might affect transcription factors, leading to changes in gene expression.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler amine with a benzyl group, used in various chemical syntheses.
Phenylmethanamine: Another amine with a phenyl group, similar in structure but lacking the complexity of the target compound.
Uniqueness
N-[3,5-bis(trifluoromethyl)phenyl]-2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetamide stands out due to its trifluoromethyl groups and the combination of cyano and pyridine functionalities. These features confer unique chemical properties, such as increased stability and specific reactivity, making it valuable for specialized applications.
Properties
Molecular Formula |
C28H17F6N3OS |
|---|---|
Molecular Weight |
557.5g/mol |
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C28H17F6N3OS/c29-27(30,31)19-11-20(28(32,33)34)13-21(12-19)36-25(38)16-39-26-23(15-35)22(17-7-3-1-4-8-17)14-24(37-26)18-9-5-2-6-10-18/h1-14H,16H2,(H,36,38) |
InChI Key |
XZBNJOHUHMWZPD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Iodo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B394981.png)
![N-[bis(diethylamino)(3-tetraazolo[1,5-b]pyridazin-6-yl-2-triazenylidene)phosphoranyl]-N,N-diethylamine](/img/structure/B394983.png)


![4-[(1-Phenylprop-2-enyl)oxy]benzaldehyde](/img/structure/B394986.png)
![2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B394987.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B394989.png)

![5-bromo-N-[2-(3-methylphenoxy)ethyl]pyridine-3-carboxamide](/img/structure/B394993.png)
![2-[1-(4-Chloro-phenyl)-1H-tetrazol-5-ylsulfanyl]-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B394996.png)
![4-[5-(4-Chloro-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B394999.png)
![4-{5-[1-(4-Chloro-3-methylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B395000.png)
![3,5-DIIODO-4-[(2-METHYLALLYL)OXY]BENZALDEHYDE](/img/structure/B395001.png)
